molecular formula C21H27NO4 B5983645 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol

Cat. No.: B5983645
M. Wt: 357.4 g/mol
InChI Key: SZZDQDKCHJVETR-UHFFFAOYSA-N
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Description

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the isoquinoline core, and the Pomeranz–Fritsch–Bobbitt cyclization is employed to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit P-glycoprotein, a protein involved in drug resistance in cancer cells . This inhibition enhances the effectiveness of chemotherapeutic agents by preventing the efflux of drugs from cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol apart is its specific structural features and the presence of both methoxy and isoquinoline groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-14(9-15-5-6-18(23)19(10-15)24-2)22-8-7-16-11-20(25-3)21(26-4)12-17(16)13-22/h5-6,10-12,14,23H,7-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZDQDKCHJVETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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